molecular formula C17H18BrNO2 B5547993 N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide CAS No. 300820-22-8

N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5547993
CAS RN: 300820-22-8
M. Wt: 348.2 g/mol
InChI Key: CQNUZRHSIXJGLD-UHFFFAOYSA-N
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Description

The synthesis and analysis of acetamide derivatives, including those with bromo, methyl, and phenoxy groups, are of significant interest in the field of medicinal chemistry due to their potential bioactive properties. These compounds are studied for their synthetic methods, structural characterization, and chemical properties to explore their applications in pharmaceuticals and other areas.

Synthesis Analysis

Acetamide derivatives are typically synthesized through multi-step reactions involving alkylation, nitration, and acetylation processes. The synthesis often starts from simple precursors such as p-acetamidophenol, followed by modifications like alkylation with dibromobutane or reaction with chloroacetyl chloride in the presence of catalysts to introduce desired functional groups (Zhang Da-yang, 2004), (Deepali B Magadum, G. Yadav, 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and the presence of intramolecular hydrogen bonding, which can influence the compound's physical and chemical properties (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation, chemoselective N-acetylation, and reactions with different acyl donors. These reactions are crucial for modifying the chemical structure to achieve desired bioactivities and properties. The presence of specific functional groups like bromo and phenoxy influences the reactivity and outcomes of these reactions (Yonas Habtegiorghies Belay et al., 2012).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed information on the crystal packing, hydrogen bonding, and overall stability of these compounds (Zhu-Ping Xiao et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the acetamide derivatives. Studies involving NMR and IR spectroscopy, along with computational methods, help in understanding these properties and predicting the behavior of these compounds in different chemical environments (A. Nikonov et al., 2016).

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

  • Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Activities : A study by Rani et al. (2016) synthesized derivatives of N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide through a multi-step sequence starting from the Leuckart reaction, aiming to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study found that compounds with bromo, tert-butyl, and nitro groups exhibited significant activities comparable to standard drugs due to their structural features, highlighting their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2016).

  • Anticancer Activities : Another research effort by Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer activity against breast cancer and neuroblastoma cell lines. The study identified specific compounds, notably one with chlorophenyl and nitrophenoxy groups, as exhibiting potent anticancer, anti-inflammatory, and analgesic activities, suggesting a promising avenue for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Profile : Fuloria et al. (2014) reported on the synthesis of Schiff bases and thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate, exploring their antibacterial and antifungal activities. This work contributes to the understanding of how structural modifications can influence the biological activity of acetamide derivatives, providing a foundation for further development of antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

  • Chemoselective Acetylation for Antimalarial Drugs : Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Their research not only optimized the process conditions but also provided insights into the reaction mechanism and kinetics, demonstrating the versatility of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).

Mechanism of Action

Without specific studies or data, it’s difficult to determine the mechanism of action of this compound. The mechanism of action would depend on how the compound interacts with other molecules in a system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could involve laboratory experiments to synthesize the compound and test its properties, as well as computational studies to predict its behavior .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-3-13-5-7-14(8-6-13)21-11-17(20)19-16-9-4-12(2)10-15(16)18/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNUZRHSIXJGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide

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